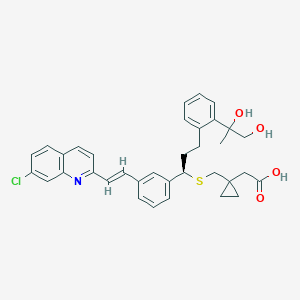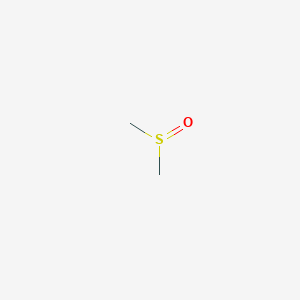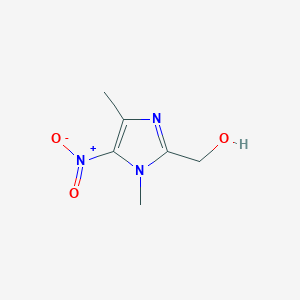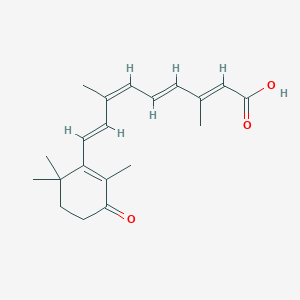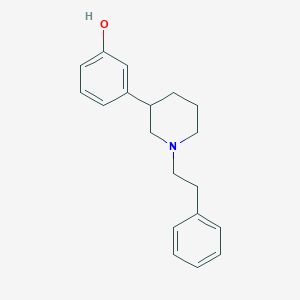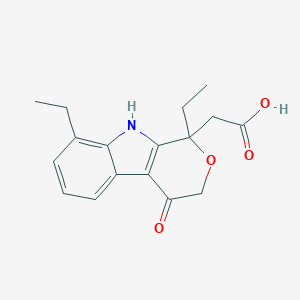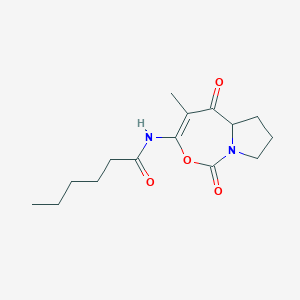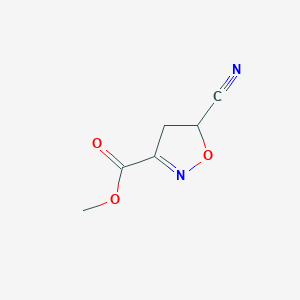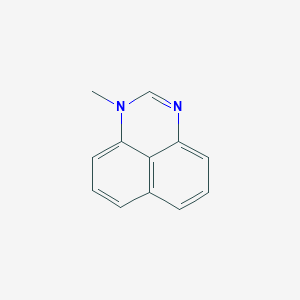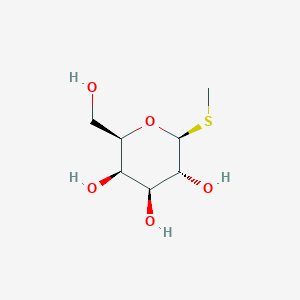
Cyclohexane, 1,1-dimethoxy-3-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexane, 1,1-dimethoxy-3-methylene- is a chemical compound that is commonly used in scientific research. It is also known as Mesitylene oxide or Mesityl oxide. This compound is a colorless liquid with a pungent odor. It is used in various research applications due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Cyclohexane, 1,1-dimethoxy-3-methylene- is not well understood. However, it is believed to act as an electrophile due to its electron-deficient nature. It can undergo various reactions such as nucleophilic addition and substitution reactions.
Biochemical and Physiological Effects:
Cyclohexane, 1,1-dimethoxy-3-methylene- has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity levels. It is not known to cause any adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Cyclohexane, 1,1-dimethoxy-3-methylene- in lab experiments is its low toxicity levels. It is also a relatively inexpensive compound. However, it has limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of Cyclohexane, 1,1-dimethoxy-3-methylene- in scientific research. One potential application is in the synthesis of novel pharmaceuticals. It can also be used in the development of new organic compounds with unique properties. Additionally, it can be used in the development of new catalysts for organic reactions.
Conclusion:
In conclusion, Cyclohexane, 1,1-dimethoxy-3-methylene- is a versatile compound that has numerous applications in scientific research. It is commonly used as a solvent and reagent in organic chemistry. It has low toxicity levels and is relatively inexpensive. There are several future directions for its use in the development of new organic compounds and catalysts.
Synthesemethoden
The synthesis of Cyclohexane, 1,1-dimethoxy-3-methylene- can be achieved through various methods. One of the most common methods is the oxidation of mesitylene using hydrogen peroxide. This method involves the use of a catalyst such as tungsten oxide or molybdenum oxide. The reaction takes place at high temperatures and pressures to yield the desired product.
Wissenschaftliche Forschungsanwendungen
Cyclohexane, 1,1-dimethoxy-3-methylene- has numerous applications in scientific research. It is commonly used as a solvent in organic chemistry. It is also used as a precursor in the synthesis of various organic compounds. Additionally, it is used as a reagent in the synthesis of pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
104598-80-3 |
|---|---|
Produktname |
Cyclohexane, 1,1-dimethoxy-3-methylene- |
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
1,1-dimethoxy-3-methylidenecyclohexane |
InChI |
InChI=1S/C9H16O2/c1-8-5-4-6-9(7-8,10-2)11-3/h1,4-7H2,2-3H3 |
InChI-Schlüssel |
PRZXPSUHAKZTAW-UHFFFAOYSA-N |
SMILES |
COC1(CCCC(=C)C1)OC |
Kanonische SMILES |
COC1(CCCC(=C)C1)OC |
Andere CAS-Nummern |
104598-80-3 |
Synonyme |
Cyclohexane, 1,1-dimethoxy-3-methylene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





